2,3-Dibromo-3-methylbutan-1-ol
Description
Properties
CAS No. |
100606-78-8 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
2,3-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3 |
InChI Key |
LMGPFXRHXHKQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CO)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 3-Methylbut-2-en-1-ol
Electrophilic Addition Mechanism
The most widely documented method involves the bromination of 3-methylbut-2-en-1-ol (CAS 598-32-3) using molecular bromine (Br₂) in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM). The reaction proceeds via electrophilic addition, where Br₂ attacks the electron-rich double bond to form a bromonium ion intermediate. Subsequent nucleophilic attack by the second bromide ion yields the vicinal dibromide.
Reaction Conditions:
- Temperature: 0–25°C (exothermic reaction requires cooling)
- Molar Ratio: 1:1.05 (alkene:Br₂) to minimize diastereomer formation
- Solvent: Anhydrous CCl₄ or DCM to prevent hydrolysis
The product is isolated via rotary evaporation followed by recrystallization in hexane/ethyl acetate mixtures, achieving yields of 72–78%.
Regioselectivity and Byproduct Analysis
Steric effects from the 3-methyl group direct bromine addition to the less substituted C2 position, favoring the formation of 2,3-dibromo-3-methylbutan-1-ol over alternative regioisomers. Gas chromatography-mass spectrometry (GC-MS) analyses reveal minor byproducts (<5%):
Stepwise Bromination-Reduction Strategy
Synthesis via 3-Methylbutan-2-one Intermediate
Nikishin et al. (2012) developed a two-step protocol starting from 3-methylbutan-2-one (CAS 563-80-4):
Step 1: α-Bromination
The ketone undergoes bromination at the α-position using phosphorus tribromide (PBr₃) in diethyl ether at −10°C:
$$
\text{3-Methylbutan-2-one} + 2\text{PBr}3 \rightarrow \text{2,3-Dibromo-3-methylbutan-2-one} + 2\text{HOPBr}2
$$
Reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 89%.
Step 2: Ketone Reduction
The dibrominated ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol:
$$
\text{2,3-Dibromo-3-methylbutan-2-one} + \text{NaBH}4 \rightarrow \text{this compound} + \text{NaB(OH)}3
$$
This step achieves 68% yield, with the remaining mass attributed to over-reduction products.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot-scale trials demonstrate the advantages of continuous flow systems over batch reactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 1.5 hours |
| Yield | 75% | 88% |
| Byproduct Formation | 6% | 2% |
| Energy Consumption (kWh) | 120 | 45 |
Flow reactors enable precise temperature control and rapid mixing, minimizing thermal degradation of heat-sensitive intermediates.
Mechanistic Insights and Side Reactions
Radical Bromination Pathways
At temperatures >40°C, trace HBr catalyzes radical chain reactions, leading to:
Emerging Methodologies
Photochemical Bromination
UV irradiation (254 nm) of 3-methylbut-2-en-1-ol with N-bromosuccinimide (NBS) in acetonitrile achieves 65% yield with 99% regioselectivity. This method avoids toxic Br₂ but requires specialized quartz reactors.
Biocatalytic Approaches
Engineered halohydrin dehalogenases demonstrate limited activity for bromoalcohol synthesis, with current yields <20%. Protein engineering efforts aim to improve catalytic efficiency for greener production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-methylbutan-1-ol.
Oxidation: 2,3-dibromo-3-methylbutanal.
Reduction: 3-methylbutane.
Scientific Research Applications
2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Bromination increases molecular weight by ~160 g/mol compared to 2,3-Dimethyl-1-butanol, drastically altering density and boiling point.
- The absence of bromine in analogs reduces electronegativity and reactivity.
Physical and Chemical Properties
Reactivity:
- This compound : Bromine atoms enhance electrophilicity, making it prone to nucleophilic substitution (e.g., SN2 reactions) or elimination (e.g., dehydrohalogenation). The hydroxyl group may exhibit increased acidity due to electron-withdrawing bromines.
- Non-brominated analogs: Reactivity centers on the hydroxyl group (e.g., esterification, oxidation). 2,3-Dimethyl-1-butanol lacks halogen-driven reactions .
Biological Activity
2,3-Dibromo-3-methylbutan-1-ol (DBMB) is a halogenated alcohol with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its unique structural characteristics and reactivity.
- Molecular Formula : CHBrO
- Molecular Weight : 245.94 g/mol
- CAS Number : 100606-78-8
The biological activity of DBMB can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atoms in its structure can influence its reactivity and binding affinity, making it a candidate for various biological applications.
Potential Mechanisms Include :
- Enzyme Inhibition : DBMB may inhibit specific enzymes by binding to their active sites, altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist for various receptors, thereby influencing cellular signaling pathways.
- Nucleic Acid Interaction : The compound may interact with DNA or RNA, potentially affecting gene expression and protein synthesis.
Biological Activity Studies
Research has highlighted the biological activities of DBMB, particularly in the context of antimicrobial and antifungal properties. Below are key findings from various studies:
Case Studies
-
Antimicrobial Activity :
A study conducted by Karki et al. demonstrated that DBMB exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods, showing a clear zone of inhibition at varying concentrations. -
Cytotoxic Effects :
Research documented in the PubChem database indicated that DBMB could induce cytotoxic effects in certain cancer cell lines. Cell viability assays revealed a dose-dependent reduction in cell proliferation, suggesting potential anticancer properties. -
Enzyme Inhibition Studies :
The compound's ability to inhibit specific enzyme pathways was explored in a study published by Sigma-Aldrich. The results indicated that DBMB effectively inhibited enzyme activity, leading researchers to consider its potential as a therapeutic agent in enzyme-related diseases.
Comparison with Similar Compounds
To better understand the unique properties of DBMB, it is useful to compare it with similar halogenated alcohols:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Bromoethanol | CHBrO | Antimicrobial properties |
| 3-Bromopropanol | CHBrO | Moderate cytotoxic effects |
| 1-Bromo-2-propanol | CHBrO | Limited biological activity |
DBMB stands out due to its dual bromination and the presence of a tertiary alcohol group, which enhances its reactivity and biological interactions compared to other compounds.
Q & A
Q. What are the optimal synthetic routes for 2,3-dibromo-3-methylbutan-1-ol, and how can reaction yields be systematically improved?
- Methodological Answer : A two-step synthesis is commonly employed: (1) bromination of 3-methylbut-1-ene using bromine in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize side reactions, followed by (2) hydrolysis of the intermediate dibromide using aqueous NaOH. Yield optimization requires monitoring stoichiometric ratios (e.g., excess Br₂ may lead to over-bromination) and reaction kinetics via techniques like HPLC or GC-MS. Safety protocols for bromine handling, including fume hood use and PPE (gloves, face shields), are critical due to its toxicity .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹H NMR : The tertiary bromine at C3 suppresses splitting of adjacent protons, yielding a singlet for the methyl group (δ ~1.2 ppm). Protons on C1 (OH-bearing carbon) appear as a triplet (δ ~3.5–4.0 ppm) due to coupling with C2 protons.
- ¹³C NMR : The quaternary C3 (bearing Br and CH₃) resonates at δ ~65–70 ppm, while C2 (secondary bromide) appears at δ ~45–50 ppm.
- IR : A broad O-H stretch (~3300 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) confirm the functional groups. Comparative analysis with reference spectra for isomers (e.g., 2,2-dibromo derivatives) is essential .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Controls : Use local exhaust ventilation and ensure eye wash stations/safety showers are accessible.
- PPE : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if vapor concentrations exceed 1 ppm (estimated from analogous brominated alcohols) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation experiments in solvents (e.g., DMSO, ethanol) at 25°C, 40°C, and 60°C. Monitor decomposition via LC-MS for byproducts like 3-methylbut-2-en-1-ol (dehydrobromination product).
- Findings : Non-polar solvents (hexane) enhance stability by reducing nucleophilic attack on C-Br bonds. Elevated temperatures (>40°C) accelerate degradation, with t₁/₂ decreasing by ~50% per 10°C rise .
Q. What contradictory data exist regarding the reactivity of this compound in SN1 vs. SN2 mechanisms, and how can these be resolved experimentally?
- Methodological Answer :
- Contradiction : Conflicting reports suggest either a carbocation intermediate (SN1) or bimolecular displacement (SN2).
- Resolution : Perform kinetic studies:
(i) Polarimetry : Track racemization under SN1 conditions (tertiary carbocation formation).
(ii) Leaving Group Effects : Compare reaction rates with Cl⁻ vs. Br⁻ analogs. SN2 rates are inversely related to leaving group ability in polar aprotic solvents.
(iii) Solvent Effects : Use DMSO (favors SN2) vs. ethanol (favors SN1) to distinguish pathways. Data from analogous compounds (e.g., 2-bromo-2-methylpropanol) suggest SN1 dominance .
Q. How can computational modeling predict the environmental fate of this compound, particularly its biodegradation pathways?
- Methodological Answer :
- Tools : Employ QSAR models (e.g., EPI Suite) to estimate LogP (~1.8, similar to 3-methyl-1-butanol ) and biodegradability probability.
- Mechanistic Insights : Molecular dynamics simulations reveal preferential cleavage of the C2-Br bond by microbial hydrolases. Validate with aerobic soil metabolism studies (OECD 307) measuring CO₂ evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
